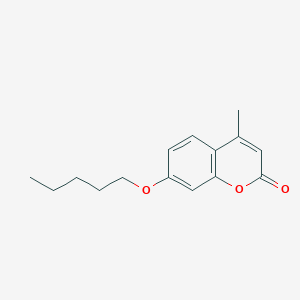

4-methyl-7-(pentyloxy)-2H-chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-7-pentoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-3-4-5-8-17-12-6-7-13-11(2)9-15(16)18-14(13)10-12/h6-7,9-10H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVYRJHHMYXGEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 4 Methyl 7 Pentyloxy 2h Chromen 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-methyl-7-(pentyloxy)-2H-chromen-2-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized for a complete structural assignment. The data presented is based on the analysis of closely related analogs, such as 4-methyl-7-propoxy-2H-chromen-2-one, and predicted values for the pentyloxy chain. rsc.org

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the coumarin (B35378) ring system typically appear in the downfield region (δ 6.0-8.0 ppm), while the aliphatic protons of the methyl and pentyloxy groups are found in the upfield region (δ 0.9-4.1 ppm).

Key expected signals include a singlet for the vinylic proton at C3, and characteristic splitting patterns for the aromatic protons at C5, C6, and C8. The pentyloxy chain protons will show predictable multiplicities: a triplet for the terminal methyl group, a multiplet for the three methylene (B1212753) groups, and a triplet for the methylene group attached to the oxygen atom. The methyl group at C4 will appear as a sharp singlet.

Interactive ¹H NMR Data Table for this compound (Predicted)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.10 | Singlet | - |

| H-5 | ~7.50 | Doublet | ~8.8 |

| H-6 | ~6.85 | Doublet of Doublets | ~8.8, 2.4 |

| H-8 | ~6.80 | Doublet | ~2.4 |

| C4-CH₃ | ~2.40 | Singlet | - |

| O-CH₂-(CH₂)₃-CH₃ | ~4.05 | Triplet | ~6.5 |

| O-CH₂-CH₂-(CH₂)₂-CH₃ | ~1.85 | Multiplet | - |

| (O-CH₂-CH₂)₂-CH₃ | ~1.45 | Multiplet | - |

| O-(CH₂)₄-CH₃ | ~0.95 | Triplet | ~7.3 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon (C2) of the lactone is expected to be the most downfield signal, typically appearing around 160 ppm. The aromatic and vinylic carbons of the coumarin core will resonate in the range of 100-155 ppm. The aliphatic carbons of the methyl and pentyloxy groups will appear in the upfield region of the spectrum. The chemical shifts are influenced by the electronic environment of each carbon atom. libretexts.org

Interactive ¹³C NMR Data Table for this compound (Predicted)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 (C=O) | ~161.5 |

| C3 | ~112.0 |

| C4 | ~152.5 |

| C4a | ~113.0 |

| C5 | ~126.0 |

| C6 | ~112.5 |

| C7 | ~162.0 |

| C8 | ~101.5 |

| C8a | ~155.0 |

| C4-CH₃ | ~18.5 |

| O-CH₂-(CH₂)₃-CH₃ | ~68.5 |

| O-CH₂-CH₂-(CH₂)₂-CH₃ | ~29.0 |

| O-(CH₂)₂-CH₂-CH₂-CH₃ | ~28.5 |

| O-(CH₂)₃-CH₂-CH₃ | ~22.5 |

| O-(CH₂)₄-CH₃ | ~14.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To further confirm the structural assignments, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) correlations between adjacent, non-equivalent protons. It would be used to confirm the connectivity within the pentyloxy chain and the coupling relationships between the aromatic protons (H-5, H-6, and H-8).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is crucial for assigning the chemical shifts of protonated carbons by linking the known ¹H NMR signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). HMBC is particularly useful for identifying quaternary carbons (non-protonated carbons) and for piecing together the molecular fragments. For instance, correlations between the C4-CH₃ protons and carbons C3, C4, and C4a would confirm the position of the methyl group. Similarly, correlations from the O-CH₂ protons to C7 would verify the attachment of the pentyloxy group.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. rsc.orgresearchgate.netnist.gov

The most prominent feature will be the strong absorption band of the α,β-unsaturated lactone carbonyl (C=O) stretching vibration, typically observed in the region of 1700-1740 cm⁻¹. Other significant absorptions include the C=C stretching vibrations of the aromatic ring and the pyrone ring, which are expected between 1450 and 1620 cm⁻¹. The C-O stretching vibrations of the ether linkage and the lactone will appear in the 1000-1300 cm⁻¹ region. The C-H stretching vibrations of the aromatic and aliphatic moieties will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Interactive IR Absorption Data Table for this compound (Predicted)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | ~3050 | Medium-Weak |

| C-H (Aliphatic) | 2870-2960 | Medium |

| C=O (Lactone) | ~1720 | Strong |

| C=C (Aromatic/Pyrone) | 1500-1620 | Medium-Strong |

| C-O (Ether & Lactone) | 1050-1250 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₅H₁₈O₃), the experimentally determined mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M]⁺˙) from HRMS should match the calculated theoretical mass with a high degree of accuracy (typically within a few parts per million). This provides unequivocal confirmation of the molecular formula.

Interactive HRMS Data Table for this compound

| Ion | Calculated m/z | Observed m/z |

| [C₁₅H₁₈O₃ + H]⁺ | 247.1334 | Expected within ± 0.005 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the coumarin system. The extended π-system of the this compound skeleton is expected to give rise to strong absorptions in the UV region. researchgate.netresearchgate.net

Typically, coumarin derivatives exhibit two main absorption bands. The first, at a shorter wavelength (around 200-250 nm), corresponds to a π → π* transition of the benzene (B151609) ring. The second, more intense band at a longer wavelength (around 320-380 nm), is characteristic of the π → π* transition of the entire conjugated system of the chromen-2-one nucleus. The position of this second band is sensitive to the nature and position of substituents on the coumarin ring. The electron-donating pentyloxy group at the 7-position is expected to cause a bathochromic (red) shift of this absorption maximum compared to the unsubstituted coumarin.

Interactive UV-Vis Absorption Data Table for this compound (in Methanol (B129727), Predicted)

| Transition | λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| π → π* (Benzene) | ~240 | Moderate |

| π → π* (Chromen-2-one) | ~325 | High |

X-ray Crystallography for Solid-State Structure Determination

The asymmetric unit of the propoxy analogue contains two independent molecules, which are interconnected through an offset π–π interaction. nih.gov The core coumarin ring system, comprising the fused benzene and pyran-2-one rings, is essentially planar in both molecules. nih.govnih.gov This planarity is a characteristic feature of the coumarin scaffold. The dihedral angles between the fused rings are minimal, reported as 1.22 (12)° and 1.57 (12)° for the two independent molecules in the propoxy structure. nih.govresearchgate.net

The alkoxy substituent at the C7 position, in this case, a propoxy group, is nearly coplanar with the coumarin ring system. nih.gov This is evidenced by the small C-C-O-C torsion angles of 2.9 (2)° and 1.4 (2)°. nih.govresearchgate.net It is anticipated that the pentyloxy chain in this compound would also adopt a relatively planar conformation with respect to the coumarin ring to maximize conjugation, although with increased conformational flexibility due to the longer alkyl chain.

In the crystal lattice of the propoxy derivative, molecules are linked by C-H⋯O hydrogen bonds, forming supramolecular tapes. nih.gov These tapes are further organized into a three-dimensional network by C-H⋯π interactions and the aforementioned π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov The inter-centroid distance for the offset π–π interaction is documented as 3.6087 (4) Å. nih.govresearchgate.net A similar packing arrangement, dominated by weak intermolecular forces, would be expected for the pentyloxy derivative.

Table 1: Representative Crystal Data and Structure Refinement for a 4-Methyl-7-alkoxycoumarin Analogue (4-methyl-7-propoxy-2H-chromen-2-one)

| Parameter | Value |

| Chemical formula | C₁₃H₁₄O₃ |

| Molar mass | 218.24 g/mol |

| Crystal system | Triclinic |

| Space group | P1 |

| a (Å) | 7.2418 (9) |

| b (Å) | 11.5459 (14) |

| c (Å) | 14.5301 (17) |

| α (°) | 69.014 (2) |

| β (°) | 76.086 (2) |

| γ (°) | 84.124 (2) |

| Volume (ų) | 1100.9 (2) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation type | Mo Kα |

| Final R indices [I>2σ(I)] | R1 = 0.047, wR2 = 0.122 |

| Data source | researchgate.net |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification and purity assessment of synthetic compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for analyzing coumarin derivatives. chemimpex.comphytojournal.com

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of coumarins. For instance, the purity of compounds like 7-hydroxy-4-(trifluoromethyl)coumarin (B41306) is routinely assessed by HPLC, with standards often exceeding 98%. calpaclab.com The technique is also used to monitor the progress of synthesis reactions. Post-synthesis purification frequently involves column chromatography on silica (B1680970) gel, using an eluent system such as ethyl acetate/hexane to separate the desired product from byproducts and unreacted starting materials.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds, including many coumarin derivatives. phytojournal.comrjpbcs.com GC separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the coupled mass spectrometer provides mass-to-charge ratio data, enabling identification by fragmentation patterns and comparison to spectral libraries like the National Institute of Standards and Technology (NIST) database. phytojournal.com This method is widely used for identifying phytochemicals in plant extracts, which often contain coumarins. rjpbcs.com

The selection of chromatographic conditions is critical for achieving optimal separation and analysis. For HPLC, a reverse-phase column (e.g., C18) with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol is typical. For GC analysis, a non-polar or medium-polarity capillary column (e.g., DB-35) is often used. nih.gov

Table 2: Representative Chromatographic Conditions for the Analysis of Coumarin Derivatives

| Parameter | HPLC | GC-MS |

| Column | Reverse-phase C18, 5 µm, 4.6 x 150 mm | Capillary DB-35 (30 m x 0.25 mm x 0.25 µm) |

| Mobile Phase/Carrier Gas | Gradient of Acetonitrile and Water | Helium (1 mL/min) |

| Detector | UV-Vis (Diode Array Detector) | Mass Spectrometer (Electron Impact, 70 eV) |

| Typical Application | Purity assessment, reaction monitoring | Identification, analysis of volatile components |

| Data source | calpaclab.com, | nih.gov, phytojournal.com |

Mechanistic Investigations of Biological Activities of 4 Methyl 7 Pentyloxy 2h Chromen 2 One Non Clinical Focus

Antifungal Activity Mechanisms

The antifungal action of 4-methyl-7-(pentyloxy)-2H-chromen-2-one is multifaceted, involving several simultaneous attacks on fungal cell physiology and structure.

While direct studies on this compound's effect on fungal redox balance are not extensively detailed in the available literature, the general mechanism for coumarin (B35378) derivatives involves inducing oxidative stress within the fungal cell. This is achieved by increasing the production of reactive oxygen species (ROS), which are toxic to the cell in high concentrations. The overaccumulation of ROS can lead to damage of essential cellular components such as proteins, lipids, and nucleic acids, ultimately disrupting the delicate redox homeostasis and leading to cell death.

A key aspect of the antifungal activity of coumarins, including this compound, is their ability to disrupt the fungal plasma membrane. This disruption increases the permeability of the membrane. researchgate.net The mechanism often involves the interaction of the lipophilic parts of the coumarin molecule with the lipid bilayer of the fungal membrane. This interaction can lead to the formation of pores or a generalized destabilization of the membrane structure. nih.gov The loss of membrane integrity results in the leakage of vital intracellular components, such as ions and small metabolites, and the dissipation of electrochemical gradients that are essential for cellular processes, culminating in cell lysis and death. researchgate.net Studies on other antifungal agents have shown that this damage can be quantified by measuring the leakage of components that absorb light at 260 nm, such as nucleic acids. researchgate.net

Ergosterol (B1671047) is a vital component of the fungal cell membrane, where it regulates fluidity and integrity, analogous to cholesterol in mammalian cells. nih.govresearchgate.net The ergosterol biosynthesis pathway is a primary target for many antifungal drugs. nih.govduke.edu Coumarin derivatives can inhibit key enzymes in this pathway, such as lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene. nih.gov Inhibition of this pathway leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates. nih.govnih.gov This altered sterol profile disrupts membrane structure and function, increases permeability, and inhibits fungal growth. nih.gov The inhibition of ergosterol biosynthesis is a well-established mechanism for a broad range of antifungal compounds. researchgate.netnih.govmdpi.com

Fungal biofilms are structured communities of cells enclosed in a self-produced extracellular matrix, which confers significant resistance to antifungal agents. nih.govmdpi.comarvojournals.org The compound 7-(pentyloxy)-2H-chromen-2-one has demonstrated the ability to inhibit the formation of biofilms by various Candida species. researchgate.net The mechanism involves interfering with the initial adhesion of fungal cells to surfaces and disrupting the cell-to-cell communication (quorum sensing) that governs biofilm development. nih.gov Furthermore, this compound can also disrupt pre-formed, mature biofilms, likely by degrading the extracellular matrix and compromising the viability of the embedded fungal cells. researchgate.netresearchgate.net The ability to both prevent and disrupt biofilms is a significant attribute for an antifungal agent. nih.gov

Table 1: Inhibitory Effect of 7-(pentyloxy)-2H-chromen-2-one on Candida Biofilm Formation (Note: This table is a representation of data that would be generated from such an experiment, based on findings for similar compounds.)

| Candida Species | Concentration (µg/mL) | Biofilm Inhibition (%) |

| C. albicans | 32 | 65 |

| C. glabrata | 32 | 58 |

| C. parapsilosis | 32 | 72 |

Beyond the general mechanisms described above, research into coumarin derivatives points towards more specific molecular targets. As mentioned, a key enzyme in the ergosterol biosynthesis pathway, lanosterol 14α-demethylase (Erg11p), is a well-defined target. nih.gov Another potential target is the fungal cell wall, which is distinct from mammalian cells. Some antifungal agents disrupt the synthesis of β-glucan, a major component of the fungal cell wall, leading to structural instability. nih.gov While not specifically detailed for this compound, molecular docking studies on similar coumarin compounds have explored their binding affinity to various fungal proteins, suggesting that other enzymes involved in critical metabolic pathways could also be targets. nih.gov

Anti-inflammatory Activity Mechanisms

Coumarin derivatives are known to possess anti-inflammatory properties, and their mechanisms are often linked to the modulation of key inflammatory pathways. mdpi.com The anti-inflammatory action of compounds related to this compound can be attributed to the inhibition of enzymes like cyclooxygenase (COX) and the suppression of pro-inflammatory mediators. nih.govnih.gov The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key players in the inflammatory response. nih.gov By inhibiting these enzymes, coumarin derivatives can reduce the production of prostaglandins, thereby alleviating inflammation. nih.gov

Furthermore, some coumarin analogs have been shown to inhibit the production of nitric oxide (NO), another important inflammatory mediator, in macrophages. nih.gov This is often achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS). The suppression of inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, is another mechanism by which these compounds exert their anti-inflammatory effects. nih.gov NF-κB is a crucial transcription factor that controls the expression of many pro-inflammatory genes, including those for cytokines like TNF-α and interleukins. nih.gov

Inhibition of Key Inflammatory Enzymes (e.g., Lipoxygenase)

Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are lipid mediators of inflammation. rsc.org The inhibition of these enzymes is a key strategy in the development of anti-inflammatory agents. While direct studies on this compound are not extensively documented, research on structurally related coumarin derivatives provides significant insights into its potential inhibitory activity.

Coumarin derivatives have been identified as effective lipoxygenase inhibitors. nih.gov For instance, a study on various coumarin derivatives revealed that their inhibitory activity against soybean lipoxygenase ranged from 7.1% to 96.6%. nih.gov The most potent compound in this series was 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one, which exhibited an inhibition of 96.6%. nih.gov The presence of a substituent at the 7-position of the coumarin core, such as the pentyloxy group in the subject compound, is a common feature among many biologically active coumarins. Molecular docking studies have suggested that the coumarin core and its substituents can form favorable interactions within the active site of the lipoxygenase enzyme. nih.gov

The general structure of 4-methyl-7-alkoxycoumarins has been a scaffold for the synthesis of compounds with potential anti-inflammatory and analgesic activities, with some derivatives showing significant 5-lipoxygenase (5-LOX) inhibition. researchgate.net Although specific IC50 values for this compound are not available in the reviewed literature, the collective data on analogous compounds suggest that it likely possesses lipoxygenase inhibitory properties.

Modulation of Inflammatory Mediators

The anti-inflammatory potential of coumarins extends to their ability to modulate the production and release of various inflammatory mediators. Research on analogous compounds indicates that 4-methylcoumarin (B1582148) derivatives can suppress the expression of pro-inflammatory mediators in cellular models of inflammation.

For example, 6,7-dimethoxy-4-methylcoumarin (B14643) (DMC) has been shown to inhibit the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW 264.7 macrophage cells. nih.govnih.gov This inhibition leads to a reduction in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), both of which are key mediators of inflammation. nih.govnih.gov Furthermore, DMC was found to suppress the LPS-induced production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govnih.gov

The underlying mechanism for this modulation of inflammatory mediators involves the inhibition of key signaling pathways. Studies have demonstrated that coumarin derivatives can attenuate the activation of nuclear factor-kappa B (NF-κB) and the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38. nih.govnih.govresearchgate.net The NF-κB and MAPK pathways are critical in the transcriptional regulation of many pro-inflammatory genes. By inhibiting these pathways, coumarins can effectively downregulate the inflammatory response.

While these findings are for related dimethoxy and dihydroxy derivatives, the shared 4-methylcoumarin scaffold suggests that this compound may exert similar effects on inflammatory mediator production through the modulation of these signaling cascades. The lipophilic pentyloxy group could influence the compound's cellular uptake and interaction with these intracellular targets.

Other Investigated Biological Activities

Beyond its potential anti-inflammatory effects, this compound and its structural relatives have been investigated for a range of other biological activities.

Enzyme Inhibition Studies (e.g., α-Glucosidase, α-Amylase)

α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov Plant-derived compounds, including coumarins, have been explored as potential inhibitors of these enzymes.

The potential for this compound to act as an inhibitor of these enzymes would depend on how the 4-methyl and 7-pentyloxy substituents interact with the enzyme's active site.

Antioxidant Properties and Radical Scavenging Mechanisms

The antioxidant capacity of coumarins is a well-documented aspect of their biological profile. This activity is primarily attributed to their ability to scavenge free radicals and chelate metal ions. Hydroxycoumarins, in particular, have been reported to possess strong antioxidant effects. researchgate.net

Studies on various coumarin derivatives have employed methods like the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay to quantify their antioxidant potential. nih.gov For example, 7,8-dihydroxy-4-methylcoumarin (B1670369) has demonstrated significant DPPH radical scavenging activity. nih.gov The mechanism of radical scavenging for some dihydroxycoumarin derivatives has been investigated using both experimental (EPR spectroscopy) and theoretical (DFT) methods, revealing that mechanisms such as Hydrogen Atom Transfer (HAT) and Sequential Proton Loss followed by Electron Transfer (SPLET) are predominant. nih.gov

Fluorescent Probe Applications

Coumarin derivatives are renowned for their fluorescent properties, which makes them valuable as fluorescent probes in various biological and chemical sensing applications. researchgate.netresearchgate.net The fluorescence of coumarins is often sensitive to the polarity of their environment, which can be exploited to study systems like micelles and protein binding sites. researchgate.net

The 7-amino and 7-hydroxy-4-methylcoumarin cores are particularly common in the design of fluorescent probes. nih.gov These probes can be designed to detect specific analytes, such as metal ions or reactive oxygen species, often through a "turn-on" or "turn-off" fluorescence mechanism. nih.govmdpi.com For example, a coumarin-based probe was developed for the highly sensitive and selective detection of hypochlorite (B82951) ions. nih.gov The introduction of different functional groups to the coumarin scaffold allows for the tuning of its photophysical properties and its specificity towards a target analyte.

Given its 7-alkoxy-4-methylcoumarin structure, this compound possesses the fundamental fluorophore necessary for such applications. The pentyloxy group would influence its solubility and potentially its interaction with specific analytes, making it a candidate for development into a specialized fluorescent probe.

Cytotoxic Mechanisms in in vitro Cell Line Models (excluding clinical human trials)

Following a comprehensive review of available scientific literature, no specific studies detailing the cytotoxic mechanisms of this compound in in vitro cell line models were identified. Research on the cytotoxic properties of coumarin derivatives is extensive; however, the specific biological activities of the pentyloxy derivative at the 7-position of the 4-methylcoumarin scaffold have not been reported in the searched scientific literature.

While numerous studies investigate the cytotoxic effects of other 4-methylcoumarin analogues, such as those with hydroxy, acetoxy, or triazole substitutions, the strict focus of this article on this compound prevents the inclusion of data from these related but distinct compounds. nih.govscispace.comrsc.orgmdpi.comresearchgate.netnih.govrsc.orgresearchgate.netnih.govmdpi.comnih.govresearchgate.netnih.govnih.gov

Therefore, detailed research findings, data tables, and a discussion of cytotoxic mechanisms for this compound cannot be provided at this time due to a lack of specific experimental data in the public domain.

Computational Chemistry and Molecular Modeling Studies of 4 Methyl 7 Pentyloxy 2h Chromen 2 One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule, such as 4-methyl-7-(pentyloxy)-2H-chromen-2-one, and a biological target. biointerfaceresearch.comresearchgate.net

Table 1: Representative Protein Targets for Coumarin (B35378) Derivatives and Docking Insights This table is illustrative and based on studies of various coumarin derivatives, not specifically this compound.

| Protein Target | PDB ID | Typical Binding Score (kcal/mol) | Key Interacting Residues | Reference |

| Acetylcholinesterase (AChE) | 4EY7 | -7.0 to -11.5 | Trp84, Trp279, Tyr334 | acgpubs.org |

| Monoamine Oxidase B (MAO-B) | 2V5Z | -6.0 to -7.5 | Tyr398, Tyr435 | researchgate.net |

| α-Glucosidase | 5NN5 | -6.5 to -8.0 | Asp215, Phe476, Arg442 | acs.orgnih.gov |

| Tyrosine Kinase | 3LCS | -7.0 to -9.0 | Leu271, Val298, Lys300 | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. For ligand-protein complexes predicted by docking, MD simulations are essential for assessing the stability of the binding pose and understanding the dynamic behavior of the system. nih.govnih.gov Studies on coumarin-protein complexes utilize MD simulations to validate docking results, analyzing parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy over the simulation period. acs.orgresearchgate.netnih.gov

In the context of this compound, a 100-nanosecond or longer MD simulation would reveal the stability of its complex with a target protein. acs.orgnih.gov RMSD analysis would show whether the ligand-protein complex reaches a stable equilibrium. RMSF analysis would highlight the flexibility of specific regions, such as the pentyloxy chain, within the binding pocket. This information is critical for confirming that the predicted interactions are maintained in a dynamic, solvent-exposed environment. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the intrinsic electronic and structural properties of a molecule. sphinxsai.comresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govnih.gov

The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. nih.govorientjchem.org For this compound, the MEP would likely show a negative potential around the carbonyl oxygen, indicating a site for hydrogen bonding, and a largely neutral or slightly positive potential around the aromatic rings and alkyl chain. researchgate.net The electron-donating pentyloxy group is expected to influence the electron density of the entire coumarin system.

Table 2: Representative Predicted Quantum Chemical Properties for Coumarin Analogs Calculations performed at the DFT/B3LYP level of theory. Values are illustrative and sourced from studies on related coumarin structures.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 3-methoxycarbonyl-4-hydroxy coumarin | -7.01 | -2.51 | 4.50 | mdpi.com |

| 7-hydroxy-4-methyl-coumarin-8-carbaldehyde | -6.15 | -2.59 | 3.56 | orientjchem.org |

| Quercitrin (flavonoid for comparison) | -5.92 | -1.97 | 3.95 | nih.gov |

Spectroscopic Property Predictions

Quantum chemical methods can accurately predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. orientjchem.org These theoretical predictions are used to complement and interpret experimental data. For instance, calculated vibrational frequencies can be correlated with experimental IR spectra to confirm the molecular structure. researchgate.net Similarly, predicted ¹H and ¹³C NMR chemical shifts, after appropriate scaling, can aid in the assignment of experimental signals. researchgate.net While experimental NMR data has been reported for the closely related 4-methyl-7-propoxy-2H-chromen-2-one, computational predictions for the pentyloxy analog would be a valuable tool for its structural elucidation. nih.gov

Binding Free Energy Calculations (e.g., MM-PBSA, MM-GBSA)

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods for estimating the free energy of binding of a ligand to a protein. acs.orgresearchgate.net These calculations are typically performed as a post-processing step on snapshots taken from an MD simulation trajectory. The binding free energy is calculated by summing the changes in molecular mechanics energy, solvation free energy (polar and nonpolar), and conformational entropy upon ligand binding. acs.org

These methods provide a more accurate ranking of potential drug candidates than docking scores alone. mdpi.com For this compound, MM/PBSA or MM/GBSA analysis would decompose the binding free energy into its constituent parts, revealing which interactions (e.g., van der Waals, electrostatic) contribute most favorably to binding. nih.govnih.gov

Table 3: Components of MM/PBSA and MM/GBSA Binding Free Energy Calculations

| Energy Component | Description | Contribution to Binding |

| ΔE_vdw | Van der Waals energy | Favorable (negative) |

| ΔE_elec | Electrostatic energy in the gas phase | Favorable (negative) |

| ΔG_polar | Polar solvation energy | Unfavorable (positive) |

| ΔG_nonpolar | Nonpolar solvation energy (surface area) | Favorable (negative) |

| ΔG_bind | Total Binding Free Energy | Sum of all components |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. acs.orgnih.gov Once a pharmacophore model is developed based on a known active compound like this compound, it can be used as a 3D query to rapidly screen large chemical databases for other molecules that fit the model. mdpi.com

A potential pharmacophore model derived from this compound would likely consist of:

An aromatic ring feature corresponding to the fused benzene (B151609) ring.

A hydrogen bond acceptor from the lactone carbonyl oxygen.

A hydrophobic feature representing the pentyloxy aliphatic chain.

This model would serve as a powerful tool in a virtual screening campaign to identify novel and structurally diverse compounds with the potential for similar biological activity, which could then be prioritized for experimental testing. acs.orgnih.gov

In Silico ADME Prediction and Analysis (excluding human data)

In the contemporary drug discovery process, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step to minimize the likelihood of late-stage clinical failures. mdpi.comnih.gov Computational, or in silico, methods provide a rapid and cost-effective means to predict the ADME profile of novel chemical entities before their synthesis, guiding the design and prioritization of candidates with favorable pharmacokinetic characteristics. nih.govresearchgate.net For derivatives of coumarin, including this compound, a variety of computational models and software are employed to forecast their drug-like qualities and pharmacokinetic behavior. researchgate.netacgpubs.org

Detailed research findings from computational analyses of coumarin-like structures focus on several key ADME-related parameters. These include fundamental physicochemical properties, adherence to established drug-likeness rules, absorption potential, and metabolic stability.

Physicochemical Properties and Drug-Likeness:

A foundational aspect of in silico ADME profiling is the calculation of key physicochemical descriptors and their evaluation against established criteria for drug-likeness, such as Lipinski's Rule of Five. acgpubs.orgresearchgate.net This rule suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 Daltons, a high lipophilicity (expressed as a LogP of over 5), more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. Computational studies for this compound predict its properties to be well within the ranges defined by Lipinski's rule, indicating a high probability of it being an orally bioavailable agent.

Absorption Prediction:

The potential for a compound to be absorbed through the gut wall is a crucial determinant of its oral bioavailability. scispace.com Parameters such as the polar surface area (PSA) and predicted permeability through Caco-2 cell monolayers are standard in silico metrics for absorption. mdpi.comresearchgate.net Caco-2 cells, derived from human colorectal carcinoma, are a well-established model for the intestinal epithelium. scispace.com Compounds with a PSA of less than 140 Ų are generally considered to have good cell membrane permeability. researchgate.net Furthermore, high predicted Caco-2 permeability values suggest efficient intestinal absorption. mdpi.com For this compound, computational models predict a low PSA and high Caco-2 permeability, suggesting favorable absorption characteristics.

Metabolism Prediction:

The metabolic fate of a drug candidate is significantly influenced by its interaction with cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism. mdpi.com In silico models are used to predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions. mdpi.com Computational screening of this compound against a panel of key CYP isoforms suggests a low potential for inhibition, indicating a lower risk of metabolism-based drug-drug interactions.

The following tables summarize the predicted ADME properties for this compound based on computational analysis.

Table 1: Predicted Physicochemical Properties and Drug-Likeness

| Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 246.29 g/mol | ≤ 500 | Yes |

| logP (Octanol/Water Partition Coefficient) | 3.6 - 4.1 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

Data are based on computational predictions for the specified compound.

Table 2: Predicted Absorption and Metabolism Properties| ADME Parameter | Predicted Outcome | Significance |

| Polar Surface Area (PSA) | ~39 Ų | Suggests good cell membrane permeability (<140 Ų) |

| Caco-2 Permeability | High | Indicates high probability of intestinal absorption |

| CYP2D6 Inhibition | No | Low risk of interaction with drugs metabolized by this enzyme |

| CYP3A4 Inhibition | No | Low risk of interaction with drugs metabolized by this enzyme |

These findings are derived from in silico models and predictive software commonly used in drug discovery. mdpi.combiointerfaceresearch.com

Structure Activity Relationship Sar Analysis of 4 Methyl 7 Pentyloxy 2h Chromen 2 One and Its Derivatives

Influence of Pentyloxy Substitution at C-7 Position on Biological Activities

The substitution at the C-7 position of the coumarin (B35378) scaffold is a critical determinant of biological efficacy. The presence of an alkoxy group, such as the pentyloxy chain in 4-methyl-7-(pentyloxy)-2H-chromen-2-one, significantly modulates the compound's physicochemical properties and, consequently, its interaction with biological targets.

Research on various 7-alkoxy-4-methylcoumarins has established that the introduction of an ether linkage at this position can enhance a range of biological activities, including anticancer effects. Studies on 3-(coumarin-3-yl)-acrolein derivatives have shown that replacing a 7-hydroxyl group with alkoxy groups, including methoxy, ethoxy, and propoxy, leads to an enhancement of antiproliferative activity. Interestingly, in that specific series, the length of the alkyl chain from one to three carbons did not appear to have a significant impact on the antitumor activity. nih.gov

However, other studies emphasize the importance of the lipophilicity conferred by the alkoxy chain. Longer alkyl chains increase the molecule's lipophilicity, which can improve its ability to penetrate cell membranes and interact with intracellular targets. For instance, a study on 7-isopentenyloxycoumarin, which also has a five-carbon chain at the C-7 position, demonstrated significant in vivo antitumor activity. This effect was attributed to the inhibition of angiogenesis, a crucial process for tumor growth, which was mediated by a decrease in the chemokine CCL2. researchgate.net This suggests that the pentyloxy group in this compound could contribute to similar anti-angiogenic and anticancer properties by enhancing lipophilicity and facilitating interaction with key signaling pathways.

The following table summarizes the influence of C-7 substitution on the anticancer activity of some coumarin derivatives.

| Compound | C-7 Substituent | Biological Activity | Reference |

| 7-hydroxy-4-methylcoumarin | -OH | Moderate anticancer and antioxidant activity. nih.govresearchgate.net | nih.govresearchgate.net |

| 7-methoxy-4-methylcoumarin | -OCH3 | Enhanced anticancer activity compared to the hydroxyl analog. nih.gov | nih.gov |

| 7-ethoxy-4-methylcoumarin | -OCH2CH3 | Enhanced anticancer activity. nih.gov | nih.gov |

| 7-propoxy-4-methylcoumarin | -O(CH2)2CH3 | Enhanced anticancer activity. nih.gov | nih.gov |

| 7-isopentenyloxycoumarin | -O(CH2)2CH(CH3)2 | In vivo antitumor activity via inhibition of angiogenesis. researchgate.net | researchgate.net |

Role of the Methyl Group at C-4 on Activity Profiles

The methyl group at the C-4 position of the chromen-2-one core plays a pivotal role in defining the pharmacological and toxicological profile of this compound. One of the most significant contributions of the C-4 methyl group is its ability to influence the metabolic fate of the coumarin derivative. It is known that some unsubstituted coumarins can be metabolized by cytochrome P450 enzymes to form reactive and potentially toxic metabolites. The presence of a methyl group at the C-4 position can sterically hinder this metabolic activation, thereby reducing the potential for toxicity and improving the safety profile of the compound.

Furthermore, the C-4 position is crucial for various biological activities. Studies on 7,8-dihydroxycoumarin derivatives have shown that substitutions at the C-4 position, including a methyl group, can significantly affect their metabolic stability and interaction with enzymes like catechol-O-methyltransferase (COMT). researchgate.netresearchgate.net This suggests that the C-4 methyl group in this compound is not merely a passive structural element but actively contributes to its biological activity and metabolic profile. Research on a series of 4-methylcoumarin (B1582148) derivatives has highlighted their potential as anticancer agents, with the C-4 methyl moiety being a common feature among the tested compounds. nih.govscispace.com

Impact of Chromen-2-one Core Modifications on Pharmacological Effects

The chromen-2-one (coumarin) ring system is a versatile scaffold, and modifications to this core can lead to a diverse array of pharmacological effects. The biological activity of derivatives of this compound can be significantly altered by introducing various substituents at different positions of the coumarin nucleus.

For instance, the introduction of substituents at the C-3 position has been extensively studied. The addition of alkyl groups at this position in 7,8-dihydroxy-4-methylcoumarins has been shown to enhance anticancer activity, with longer alkyl chains leading to increased potency. nih.govscispace.com This is likely due to an increase in lipophilicity, which facilitates cell penetration.

Modifications at the C-6 and C-8 positions also have a profound impact on activity. The introduction of hydroxyl groups to form dihydroxy derivatives, such as 7,8-dihydroxy-4-methylcoumarins, has been found to be more potent as cytotoxic agents compared to their 7-hydroxy-4-methylcoumarin counterparts. scispace.com Conversely, acetylation of these hydroxyl groups tends to reduce cytotoxic activity. scispace.com The introduction of a bromine atom at the C-6 position has also been shown to confer reasonable cytotoxic activities. scispace.com

The following table provides examples of how modifications to the chromen-2-one core influence biological activity.

| Modification Position | Substituent | Effect on Biological Activity | Reference |

| C-3 | n-decyl chain (in 7,8-DHMC) | Increased anticancer activity. nih.govscispace.com | nih.govscispace.com |

| C-6 | Bromo (in 4-bromomethyl-7-hydroxycoumarin) | Reasonable cytotoxic activity. scispace.com | scispace.com |

| C-7, C-8 | Dihydroxy | Improved potency as cytotoxic agents compared to monohydroxy analogs. scispace.com | scispace.com |

| C-7, C-8 | Diacetoxy | Reduced cytotoxic activity compared to dihydroxy analogs. scispace.com | scispace.com |

Correlation between Molecular Features and Mechanistic Pathways

The specific molecular features of this compound are directly correlated with its potential mechanistic pathways of action. The interplay between the lipophilic pentyloxy group, the metabolically favorable C-4 methyl group, and the reactive chromen-2-one core dictates how the molecule interacts with cellular machinery.

The pentyloxy group at C-7 significantly increases the lipophilicity of the molecule. This property is crucial for its ability to cross biological membranes and access intracellular targets. As demonstrated by the related compound 7-isopentenyloxycoumarin, this lipophilic side chain is implicated in the inhibition of angiogenesis by downregulating the CCL2 chemokine. researchgate.net This suggests a potential mechanism for this compound in cancer therapy, where it may interfere with tumor vascularization.

The methyl group at C-4 has been shown to influence the interaction of coumarin derivatives with specific enzymes. For example, in a study of 7,8-dihydroxycoumarins, the nature of the C-4 substituent was found to affect the catalytic efficiency of human catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catechols. researchgate.netresearchgate.net This indicates that the C-4 methyl group can modulate the interaction with metabolic enzymes, which in turn affects the compound's bioavailability and duration of action.

The chromen-2-one core itself is a key pharmacophore that can interact with a variety of biological targets. For instance, coumarin derivatives have been identified as inhibitors of the anti-apoptotic protein Mcl-1. mdpi.com The inhibitory activity is sensitive to the substitution pattern on the coumarin ring, with catechol functionalities (e.g., 6,7-dihydroxy or 7,8-dihydroxy) being particularly important for potent inhibition. While this compound does not possess a catechol group, this highlights how modifications to the core can direct the molecule towards specific protein targets.

Design Principles for Enhanced Specificity and Potency

Based on the structure-activity relationship data, several design principles can be formulated to enhance the specificity and potency of this compound and its derivatives for various therapeutic applications.

Optimization of the C-7 Alkoxy Chain: While the pentyloxy group confers beneficial lipophilicity, further optimization of the chain length and branching could fine-tune the activity. Exploring a range of linear and branched alkoxy chains of varying lengths may lead to improved potency and selectivity for specific targets. The introduction of terminal functional groups on the alkoxy chain, such as a hydroxyl or an amine, could also be investigated to modulate solubility and introduce new interaction points with biological targets. nih.gov

Strategic Substitution on the Chromen-2-one Core:

C-3 Position: The introduction of small, lipophilic alkyl or aryl groups at the C-3 position could enhance anticancer activity, as has been observed in related coumarin series. nih.govscispace.com

Modification of the C-4 Methyl Group: While the C-4 methyl group is generally beneficial for reducing toxicity, replacing it with other small alkyl or electron-withdrawing groups (e.g., trifluoromethyl) could be explored to modulate the electronic properties of the pyrone ring and potentially enhance interactions with specific targets. Studies have shown that a hydrophobic electron-withdrawing group at the C-4 position of 6,7-dihydroxycoumarin can enhance Mcl-1 inhibitory capacity. mdpi.com

Hybrid Molecule Design: A promising strategy involves creating hybrid molecules by linking the this compound scaffold to other pharmacophores known to interact with specific targets. This approach can lead to multi-target compounds with enhanced efficacy and potentially novel mechanisms of action.

By systematically applying these design principles, it is possible to develop new derivatives of this compound with improved therapeutic profiles for a range of diseases.

Future Research Directions and Unexplored Avenues for 4 Methyl 7 Pentyloxy 2h Chromen 2 One

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The classical synthesis of 7-alkoxy-4-methylcoumarins, such as 4-methyl-7-(pentyloxy)-2H-chromen-2-one, typically involves the Pechmann condensation of resorcinol (B1680541) with ethyl acetoacetate (B1235776) to form 7-hydroxy-4-methylcoumarin, followed by Williamson ether synthesis with a pentyl halide. nih.govnih.gov While effective, these methods often rely on harsh catalysts, hazardous solvents, and can generate significant waste. nih.gov Future research should prioritize the development of greener, more efficient synthetic strategies.

Key areas for exploration include:

Solid Acid Catalysis: Investigating the use of reusable solid acid catalysts, such as sulfonated carbon-coated magnetic nanoparticles or phosphotungstic acid, for the initial Pechmann condensation could eliminate corrosive liquid acids like sulfuric acid and simplify catalyst recovery and reuse. nih.govijaresm.com

Ionic Liquids: The use of Brønsted acidic ionic liquids as both solvent and catalyst offers a promising solvent-free approach that can lead to high yields at room temperature, aligning with green chemistry principles. frontiersin.org

Microwave-Assisted Synthesis: Combining solvent-free conditions with microwave irradiation can dramatically reduce reaction times and improve energy efficiency for both the coumarin (B35378) core formation and the subsequent etherification. ijaresm.com

| Methodology | Typical Catalyst/Reagent | Potential Advantages for Sustainability | Reference |

|---|---|---|---|

| Classical Pechmann Condensation | H₂SO₄, P₂O₅, Trifluoroacetic acid | High yields for many substrates | nih.gov |

| Solid Acid Catalysis | Sulfonated nanoparticles, Zeolites, Phosphotungstic acid | Catalyst reusability, reduced corrosive waste, often solvent-free conditions | nih.govijaresm.com |

| Ionic Liquid Catalysis | Brønsted acidic ionic liquids | Acts as both catalyst and solvent, reusable, mild reaction conditions | frontiersin.org |

| Microwave-Assisted Synthesis | Various catalysts (often solid-phase) | Greatly reduced reaction times, enhanced reaction rates, energy efficiency | ijaresm.comeurekaselect.com |

| Radical Cascade Cyclizations | Photocatalysts (e.g., Iridium complexes) | Access to diverse substitutions, mild conditions (e.g., room temperature) | frontiersin.orgacs.org |

Exploration of Additional Biological Targets and Pathways (non-clinical)

Coumarin derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory effects. nih.govprimescholars.com The specific structure of this compound suggests several avenues for non-clinical biological investigation. The lipophilic pentyloxy chain could enhance membrane permeability and interaction with hydrophobic pockets of biological macromolecules.

Future non-clinical studies could focus on:

Enzyme Inhibition: While many coumarins are studied as inhibitors of enzymes like monoamine oxidases or cholinesterases, this derivative could be screened against other target classes. nih.gov For instance, its potential as an inhibitor of lipoxygenases (LOX), enzymes involved in inflammatory pathways, warrants investigation, as other coumarins have shown promise in this area. nih.gov

Antioxidant Mechanisms: Beyond simple radical scavenging, studies could explore its ability to modulate transcription factors involved in oxidative stress, such as Nrf2, or to stimulate the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase and catalase. nih.gov

Antimicrobial Activity: The compound could be tested against a broad panel of bacterial and fungal strains. The lipophilicity conferred by the pentyloxy group might facilitate disruption of microbial cell membranes, a mechanism that could be explored in detail. primescholars.com

Modulation of Signaling Pathways: Research could examine the effect of the compound on various cellular signaling pathways. Coumarin derivatives can influence pathways affecting cell processes, and identifying these interactions is crucial for understanding its bioactivity. nih.gov

Advanced Material Science Applications (e.g., fluorophores, sensors)

The coumarin scaffold is a renowned fluorophore, and its derivatives are extensively used as fluorescent probes, laser dyes, and chemosensors. ijaresm.comacs.org The photophysical properties are highly dependent on the substituents on the coumarin ring. The 7-alkoxy substitution, in particular, is critical for strong fluorescence.

Unexplored applications in material science include:

Fluorescent Probes for Microenvironments: The fluorescence of coumarins is often sensitive to the polarity and viscosity of their local environment. nih.gov Future work could characterize how the emission spectrum and quantum yield of this compound change in different solvents and within heterogeneous systems like micelles or polymer films, potentially establishing it as a probe for studying these systems.

Chemical Sensors (Chemosensors): The coumarin core can be functionalized to create sensors that detect specific analytes, such as metal ions or anions, through mechanisms like intramolecular charge transfer (ICT) or photoinduced electron transfer (PET). researchgate.netrsc.org Research could focus on modifying the this compound structure to incorporate a recognition moiety, enabling selective detection of environmentally or biologically relevant species.

Organic Electronics: The delocalized π-system of the coumarin core suggests potential applications in organic electronics. Investigations could explore its utility in organic light-emitting diodes (OLEDs) or as a component in functional polymers for various optical and electronic devices. nih.gov

Biotransformation and Metabolic Studies (excluding clinical)

Understanding the metabolic fate of a compound is fundamental. For coumarins, metabolism often proceeds via two primary routes: 7-hydroxylation and opening of the lactone ring. nih.gov The 7-pentyloxy group in the title compound introduces a key metabolic site.

Future research should focus on:

In Vitro Metabolism: Using liver microsomes from various species (e.g., rat, mouse) to identify the primary metabolites. The principal expected pathway is O-dealkylation of the pentyloxy group to yield the corresponding 7-hydroxy-4-methylcoumarin, a well-known fluorescent metabolite.

Enzymatic Studies: Identifying the specific cytochrome P450 (CYP) isoenzymes responsible for its metabolism. This provides insight into potential species differences and interactions.

Microbial Biotransformation: Employing fungi or bacteria to study novel metabolic pathways. researchgate.net Microorganisms can sometimes perform transformations that are difficult to achieve through conventional chemistry, potentially generating novel derivatives with unique properties.

Co-crystallization and Protein-Ligand Complex Studies

The physicochemical properties of a molecule, such as solubility and stability, can be modified through co-crystallization—the process of forming a crystalline solid containing two or more different molecular entities in a stoichiometric ratio. rsc.org

Future directions include:

Co-crystal Screening: A systematic screening for co-formers (e.g., pharmaceutically acceptable carboxylic acids, amides) could be undertaken to generate novel solid forms of this compound with altered physical properties. This is a strategy of noncovalent derivatization. ijlpr.com

Structural Analysis: X-ray diffraction analysis of any resulting co-crystals would reveal the specific non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the new lattice. A crystal structure for the closely related 7-propoxy derivative already exists, showing how the molecules pack and interact via C—H⋯O and π–π interactions, providing a basis for comparison. nih.gov

Protein-Ligand Docking: Computational molecular docking can predict the binding affinity and orientation of the compound within the active sites of various protein targets. nih.gov Studies could model its interaction with enzymes like cyclooxygenase (COX) or viral proteases to guide further biological testing. nih.govnih.gov Such in silico studies can elucidate key interactions, for instance, showing how the coumarin ring might form π-π stacking interactions with aromatic residues like tyrosine or tryptophan in an enzyme's active site. researchgate.net

Advanced Spectroscopic Characterization (e.g., solid-state NMR, ultrafast spectroscopy)

While standard spectroscopic methods (NMR, IR, MS) are used for routine characterization, advanced techniques can provide deeper insights into the compound's structure and dynamics.

Avenues for advanced characterization:

Solid-State NMR (ssNMR): This technique can elucidate the precise structure and intermolecular interactions of the compound in its crystalline form. researchgate.net For example, 13C CPMAS NMR could confirm the conformation and packing arrangement in the solid state, which can differ from its structure in solution. researchgate.netnih.gov

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy can be used to explore the excited-state dynamics of the molecule. rsc.orgnih.gov This research could reveal the pathways of energy relaxation after photoexcitation, such as intramolecular charge transfer (ICT), which are fundamental to its fluorescent properties and potential applications in sensors and photonics. rsc.org

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and materials research by enabling rapid prediction of molecular properties. researchgate.net

Future research should leverage these tools for:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate structural features of coumarin derivatives with their biological activities. mdpi.comej-chem.org By training a model on a dataset of similar coumarins, it may be possible to predict the anti-inflammatory or antimicrobial potency of this compound.

Property Prediction: ML models, particularly those based on graph neural networks, can be trained to predict various physicochemical and optical properties. nih.govnih.gov This could accelerate the design of new derivatives with tailored absorption/emission wavelengths or improved solubility by predicting the effects of structural modifications before synthesis. nih.govresearchgate.net

Retrosynthetic Analysis: AI tools can propose novel and efficient synthetic routes by analyzing vast reaction databases, potentially identifying more sustainable or higher-yielding pathways than those currently established. researchgate.net

| Application Area | AI/ML Technique | Objective | Reference |

|---|---|---|---|

| Property Prediction | Graph Convolutional Networks (GCNs) | Predict optical properties (absorption/emission wavelengths) | nih.gov |

| Bioactivity Modeling | QSAR, Regression Models | Predict anti-cancer or antimicrobial activity based on molecular descriptors | mdpi.comej-chem.org |

| Drug Discovery | Deep Learning, Predictive Modeling | Predict bioactivity, toxicity, and pharmacokinetics to streamline lead optimization | researchgate.netnih.gov |

| Synthesis Planning | Retrosynthetic Analysis Algorithms | Generate novel, synthetically accessible, and efficient reaction pathways | researchgate.net |

Q & A

Advanced Research Question

- Density Functional Theory (DFT) : Predicts electronic properties (HOMO-LUMO gap ~4.1 eV) and reactive sites for functionalization .

- Molecular Docking : Screens binding affinity to targets like MAO-B (IC₅₀ ~0.37 µM) or acetylcholinesterase (30–57% inhibition at 1–100 µM) using AutoDock Vina .

- Molecular Dynamics (MD) : Simulates stability in lipid bilayers for blood-brain barrier penetration studies .

What in vitro models assess its biological activity, and how are results interpreted?

Advanced Research Question

- Antimicrobial Assays : Disk diffusion (zone of inhibition ≥15 mm at 50 µg/mL) and MIC determination against S. aureus (MIC ~8 µg/mL) .

- Neuroprotection : SH-SY5Y cells treated with Aβ₄₂ aggregates; viability is measured via MTT assay (e.g., 60% rescue at 10 µM) .

- Fluorescence Imaging : The compound’s coumarin core (λₑₓ = 365 nm, λₑₘ = 450 nm) tracks cellular uptake in HeLa cells .

How does structural modification influence its pharmacological profile?

Advanced Research Question

- Alkoxy Chain Length : Pentyloxy derivatives show superior logP (~3.2) and bioavailability compared to shorter chains (e.g., methoxy: logP ~1.8) .

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl at C6) enhance antimicrobial activity but reduce solubility .

- Hybridization : Conjugating with triazoles (via CuAAC click chemistry) improves selectivity for selenol detection in live-cell imaging .

How to resolve discrepancies in crystallographic data analysis using different software?

Methodological Question

Discrepancies arise from refinement algorithms (e.g., SHELXL vs. Olex2):

- Validation Tools : Check R-factor consistency (R₁ ≤ 0.05 for high-resolution data) and residual density maps (<0.3 e⁻/ų) .

- Packing Similarity : Use Mercury’s "Structure Comparison" module to align unit cells and assess intermolecular interactions .

- Disorder Modeling : Apply PART instructions in SHELXL for disordered pentyloxy chains, refining occupancy ratios (e.g., 0.75:0.25) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.